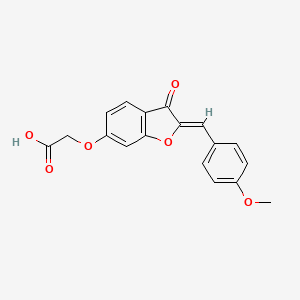

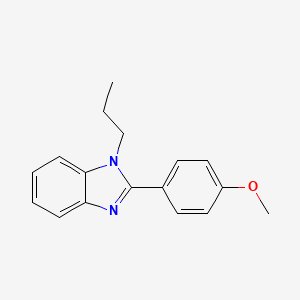

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TN, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of a family of enzymes known as tankyrases, which are involved in a variety of cellular processes.

Applications De Recherche Scientifique

Synthesis and Antiproliferative Activity

Research has delved into the synthesis of derivatives that inhibit the proliferation of endothelial and tumor cells, showcasing the potential for developing therapeutic agents targeting cancer. For example, the study by Ilić et al. (2011) prepared a small library of derivatives that, while losing certain activities inherent to their precursors, exhibited the ability to inhibit cell proliferation, indicating a pathway for creating new antiproliferative compounds (Ilić et al., 2011).

Antimicrobial Evaluation

The development and evaluation of new thienopyrimidine derivatives for antimicrobial activity highlight the ongoing search for novel agents to combat microbial resistance. Bhuiyan et al. (2006) synthesized derivatives demonstrating pronounced antimicrobial effects, underscoring the importance of chemical synthesis in discovering new drugs to address global health challenges (Bhuiyan et al., 2006).

Molecular Design for Targeted Drug Delivery

The conjugation of benzamide derivatives with cytostatics for targeted melanoma therapy represents a significant step forward in the design of more effective and selective cancer treatments. Wolf et al. (2004) explored the synthesis of such conjugates, finding enhanced cytotoxicity against melanoma cells, supporting the concept of selective, targeted drug delivery systems (Wolf et al., 2004).

Electrophilic Amination Techniques

Advancements in electrophilic amination techniques, as reported by Hannachi et al. (2004), provide valuable methods for preparing complex molecules, including those with potential biological applications. Such methodologies contribute to the broader toolkit available for chemical synthesis and drug discovery (Hannachi et al., 2004).

Anti-Influenza Virus Activity

The synthesis of benzamide-based derivatives with significant activity against the H5N1 strain of the influenza A virus, as explored by Hebishy et al. (2020), demonstrates the potential for these compounds in antiviral therapy, highlighting the role of chemical synthesis in responding to viral pandemics (Hebishy et al., 2020).

Propriétés

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-5-2-1-4-10(11)13(22)18-8-9-20-12(21)6-3-7-19-20/h1-7H,8-9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCISQMSAFUOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2952817.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide](/img/structure/B2952818.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)

![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)

![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)

![Ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)